4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9053144
InChI: InChI=1S/C20H15N3O4/c24-18(15-6-3-9-27-15)16-17(14-5-2-8-22-11-14)23(20(26)19(16)25)12-13-4-1-7-21-10-13/h1-11,17,25H,12H2
SMILES: C1=CC(=CN=C1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CN=CC=C4
Molecular Formula: C20H15N3O4
Molecular Weight: 361.3 g/mol

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

CAS No.:

Cat. No.: VC9053144

Molecular Formula: C20H15N3O4

Molecular Weight: 361.3 g/mol

* For research use only. Not for human or veterinary use.

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one -

Specification

Molecular Formula C20H15N3O4
Molecular Weight 361.3 g/mol
IUPAC Name 3-(furan-2-carbonyl)-4-hydroxy-2-pyridin-3-yl-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C20H15N3O4/c24-18(15-6-3-9-27-15)16-17(14-5-2-8-22-11-14)23(20(26)19(16)25)12-13-4-1-7-21-10-13/h1-11,17,25H,12H2
Standard InChI Key KFPITHDNEVQILL-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CN=CC=C4
Canonical SMILES C1=CC(=CN=C1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CN=CC=C4

Introduction

The compound 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule belonging to the class of pyrrolones. It features a pyrrolone ring and incorporates multiple functional groups, including furan, hydroxyl, and pyridine moieties. This compound is of interest in medicinal chemistry and organic synthesis due to its diverse functional groups, which may confer various biological activities.

Functional Groups and Biological Activity

The compound contains several functional groups:

  • Furan Ring: Known for its aromatic properties and potential biological activities.

  • Hydroxyl Group: Can participate in hydrogen bonding, enhancing solubility in polar solvents.

  • Pyridine Rings: Contribute to potential interactions with biological targets through hydrophobic and π-π stacking interactions.

These functional groups suggest potential biological activities, such as enzyme inhibition or receptor binding, although specific mechanisms would require detailed biochemical studies.

Synthetic Routes

The synthesis of such pyrrolone derivatives typically involves multi-step reactions, including acylation, hydroxylation, and cyclization. Starting materials might include furan derivatives, pyridine precursors, and appropriate reagents for forming the pyrrolone ring.

Chemical Transformations

The compound can undergo various chemical transformations, such as reactions with nucleophiles or electrophiles, depending on the functional groups present. These transformations could be used to modify the compound's properties or to synthesize related molecules with different biological activities.

Medicinal Chemistry

Given its diverse functional groups, 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one may exhibit biological activities relevant to medicinal chemistry. This includes potential antioxidant, antimicrobial, or anticancer properties, although specific applications would require experimental validation.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic molecules. Its functional groups provide sites for further modification, allowing chemists to build a wide range of derivatives with tailored properties.

Spectroscopic Analysis

Spectral data such as NMR and IR spectroscopy would be essential for confirming the structure of this compound. These techniques provide detailed information about the molecular environment of each atom, helping to verify the presence of specific functional groups.

Biological Activity Screening

To assess biological activity, compounds like this are typically screened using assays that measure interactions with enzymes, receptors, or other biological targets. For example, antioxidant activity could be evaluated using the DPPH radical scavenging method .

Data Table: Comparison of Related Pyrrolone Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Functional Groups
4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-oneC20H18N2O5Not specifiedFuran, Hydroxyl, Benzothiazole
4-(1-benzofuran-2-ylcarbonyl)-1-(2-furylmethyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-oneC23H16N2O5400.4Benzofuran, Furan, Hydroxyl, Pyridine
4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-oneC22H18N2O5390.4Furan, Hydroxyl, Methoxyphenyl, Pyridine

This table highlights the structural diversity among pyrrolone derivatives, emphasizing the potential for varied biological activities based on the functional groups present.

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